molecular formula C3H8O2 B1602384 1,3-Propanediol-2-13C CAS No. 285138-84-3

1,3-Propanediol-2-13C

Cat. No.: B1602384
CAS No.: 285138-84-3
M. Wt: 77.09 g/mol
InChI Key: YPFDHNVEDLHUCE-OUBTZVSYSA-N
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Description

1,3-Propanediol-2-13C is a labeled isotopologue of 1,3-propanediol, where the carbon-13 isotope is incorporated at the second carbon position. This compound is primarily used in research to study metabolic pathways and reaction mechanisms due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Propanediol-2-13C can be synthesized through the hydrogenation of 3-hydroxypropanal-2-13C. The process involves the following steps:

Industrial Production Methods: Industrial production of 1,3-propanediol typically involves the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation. The labeled compound, this compound, can be produced using similar methods with the incorporation of carbon-13 labeled precursors .

Chemical Reactions Analysis

1,3-Propanediol-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst.

    Substitution: Acid chlorides or isocyanates under mild conditions.

Major Products:

    Oxidation: 3-Hydroxypropionic acid-2-13C, malonic acid-2-13C.

    Reduction: Propane-1,3-diol-2-13C.

    Substitution: Esters and urethanes.

Scientific Research Applications

1,3-Propanediol-2-13C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-propanediol-2-13C involves its incorporation into metabolic pathways where it can be traced using nuclear magnetic resonance spectroscopy. The carbon-13 isotope acts as a detectable marker, allowing researchers to study the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

1,3-Propanediol-2-13C can be compared with other similar compounds such as:

Uniqueness: The incorporation of the carbon-13 isotope in this compound makes it unique for research applications, particularly in nuclear magnetic resonance spectroscopy, where it provides detailed insights into molecular structures and reaction mechanisms.

Properties

IUPAC Name

(213C)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDHNVEDLHUCE-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2]CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583996
Record name (2-~13~C)Propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285138-84-3
Record name (2-~13~C)Propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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